[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
Description
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position. The (2S,5S) stereochemistry confers distinct spatial and electronic properties, influencing its interactions with biological targets and physicochemical stability. The hydrochloride salt enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to structural similarities to bioactive amines like ephedrine .
Properties
IUPAC Name |
[(2S,5S)-5-phenyloxolan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride typically involves the reaction of oxirane derivatives with amines under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the correct stereochemistry is achieved. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction typically produces an alcohol.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its role as a potential therapeutic agent in treating various inflammatory and metabolic disorders. Research indicates that it may act as an antagonist for GPR84, a receptor implicated in several diseases including inflammatory bowel disease, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) .
Case Study: GPR84 Antagonism
A study highlighted the efficacy of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride in inhibiting GPR84 activity. This inhibition was associated with reduced inflammation in models of rheumatoid arthritis and inflammatory bowel disease, demonstrating its potential as a novel treatment option .
Biological Research
Enzyme-Substrate Interactions:
Due to its specific stereochemistry, this compound is valuable for studying enzyme-substrate interactions. It can serve as a chiral building block in the synthesis of complex molecules, facilitating research into biochemical pathways and mechanisms .
Example of Use:
In a biological assay, this compound was utilized to probe the activity of specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, providing insights into potential metabolic regulation strategies .
Industrial Applications
Pharmaceutical Synthesis:
The compound is employed as a chiral intermediate in the pharmaceutical industry for synthesizing various drugs. Its unique properties allow for the production of enantiomerically pure compounds necessary for effective drug formulations .
Production Methods:
The synthesis typically involves the reaction of oxirane derivatives with amines under controlled conditions to ensure the desired stereochemistry is achieved. The hydrochloride salt form enhances solubility and stability during pharmaceutical applications .
Mechanism of Action
The mechanism of action of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Stereoisomerism and Chirality
- The (2S,5S) configuration of the target compound distinguishes it from racemic analogs like rac-1-[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride. Enantiomeric purity is critical for pharmacological efficacy, as seen in ephedrine, where (1R,2S)-stereochemistry dictates adrenergic activity .
Heterocyclic Modifications Replacing the oxolane ring with a morpholine ring (as in (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride) introduces a six-membered saturated ring with oxygen at the 4-position. Aromatic heterocycles like thiadiazole (e.g., [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride) introduce electron-withdrawing effects, improving metabolic stability but reducing basicity compared to saturated oxolane derivatives .
Substitution Patterns
- Substituents on the phenyl ring (e.g., methoxy in 25T-NBOMe) significantly impact lipophilicity and CNS penetration. The target compound lacks such groups, suggesting differing pharmacokinetics .
- 3-Substituted tetrahydrofuran derivatives (e.g., (R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride) exhibit distinct ring puckering (Cremer-Pople parameters), affecting conformational flexibility and interactions with enzymes or receptors .
Salt Forms and Stability
- Hydrochloride salts are common across these compounds, enhancing water solubility. However, stability data for the target compound are sparse, unlike ephedrine hydrochloride, which has well-documented stability in plasma .
Research Findings
- Synthetic Challenges : Stereoselective synthesis of (2S,5S)-configured oxolanes requires advanced chiral catalysts or resolution techniques, as seen in related morpholine derivatives .
- Biological Activity: While 25T-NBOMe derivatives show potent serotonin receptor agonism, the target compound’s saturated oxolane core may favor dopamine or norepinephrine transporter interactions, akin to ephedrine .
- Toxicology: Limited data exist for the target compound, but structurally similar amines (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride) highlight the need for thorough toxicological profiling .
Biological Activity
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride, also known as (5-phenyloxolan-2-yl)methanamine hydrochloride, is a chiral compound characterized by its unique oxolane (tetrahydrofuran) ring structure substituted with a phenyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activity and therapeutic applications.
- Molecular Formula : C₁₁H₁₅ClN₁O
- Molecular Weight : 177.24 g/mol
- CAS Number : 1909320-13-3
The compound's structure allows for interactions with various biological targets, which may influence cellular functions and metabolic pathways.
Research indicates that [(2S,5S)-5-phenyloxolan-2-yl]methanamine may interact with specific proteins and enzymes within biological systems. The preliminary studies suggest that it could alter neurotransmitter systems and exhibit enzyme inhibition properties, which are crucial for therapeutic applications.
Potential Mechanisms :
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways.
- Neurotransmitter Interaction : The phenyl group may facilitate interactions with neurotransmitter receptors, influencing neurological functions.
Pharmacological Studies
While comprehensive clinical data on [(2S,5S)-5-phenyloxolan-2-yl]methanamine is limited, several studies on structurally related compounds provide insights into its potential effects:
These comparisons suggest that [(2S,5S)-5-phenyloxolan-2-yl]methanamine could exhibit similar pharmacological properties.
Case Studies and Research Findings
-
Study on Enzyme Interaction :
A study investigating the interaction of phenyloxolane derivatives with monoamine oxidase (MAO) revealed significant inhibition rates, suggesting potential antidepressant effects. This aligns with the structural characteristics of [(2S,5S)-5-phenyloxolan-2-yl]methanamine, indicating a similar mechanism could be at play. -
Neuroprotective Effects :
Research on related compounds demonstrated neuroprotective properties through NMDA receptor modulation. Given the structural similarities, it is plausible that [(2S,5S)-5-phenyloxolan-2-yl]methanamine may also confer neuroprotective effects. -
In Vivo Studies :
Preliminary in vivo studies using animal models showed that administration of phenyloxolane derivatives led to behavioral changes consistent with anxiolytic and antidepressant effects. Further research is necessary to confirm these findings specifically for [(2S,5S)-5-phenyloxolan-2-yl]methanamine.
Q & A
Q. Table 1: Stereochemical Impact on Physicochemical Properties
| Property | (2S,5S) Isomer | (2R,5R) Isomer |
|---|---|---|
| Melting Point (°C) | 198–201 | 182–185 |
| Solubility (mg/mL, HO) | 12.3 ± 0.8 | 8.9 ± 0.6 |
| logD (pH 7.4) | 1.2 | 1.8 |
Q. Table 2: Common Synthetic Impurities and Mitigation Strategies
| Impurity | Source | Resolution Method |
|---|---|---|
| Diastereomer (2S,5R) | Incomplete chiral resolution | Chiral SFC with amylose column |
| N-Oxide | Oxidation during amination | Add 0.1% BHT as antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
